

In Vivo Efficacy of IRAK4 Degraders in Autoimmune Models: A Comparative Guide

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Compound of Interest

Compound Name: PROTAC IRAK4 degrader-11

Cat. No.: B15609734

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The emergence of Proteolysis Targeting Chimeras (PROTACs) has introduced a novel therapeutic modality for autoimmune diseases by targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation. Unlike traditional kinase inhibitors that only block the catalytic function of IRAK4, degraders eliminate the entire protein, thereby abrogating both its kinase and scaffolding functions.[1] This dual action is anticipated to yield a more profound and durable therapeutic effect in the treatment of a range of inflammatory and autoimmune disorders.[1][2]

This guide provides a comparative overview of the in vivo efficacy of the PROTAC IRAK4 degrader, with a focus on publicly available data for key molecules such as KT-474 and SIM0711, benchmarked against the IRAK4 kinase inhibitor PF-06650833. While in vitro data for "PROTAC IRAK4 degrader-11" indicates potent IRAK4 degradation, in vivo efficacy data in autoimmune models is not yet publicly available.[3]

Comparative Efficacy in Preclinical Autoimmune Models

The following tables summarize the in vivo efficacy of various IRAK4-targeted compounds in relevant mouse models of autoimmune and inflammatory diseases.

Table 1: In Vivo Efficacy of IRAK4 Degraders and Inhibitors in Skin Inflammation Models



Compound	Animal Model	Dosing Regimen	Key Efficacy Readouts	Reference
KT-474	Imiquimod- induced psoriasis-like skin inflammation (mouse)	Oral administration	- Inhibition of skin thickening comparable to a topical corticosteroid.	[4]
IL-33-induced skin inflammation (mouse)	15, 50, and 150 mg/kg	- Significant reduction in IL-5 levels and ear thickness.	[5]	
SIM0711	IL-33-induced skin inflammation (mouse)	Dose-dependent	- Significant reduction in skin inflammation Nearly abolished downstream IL-5 secretion at the inflammation site Demonstrated superior efficacy over KT-474.	[6][7]

Table 2: In Vivo Efficacy of IRAK4 Inhibitors in Arthritis and Lupus Models

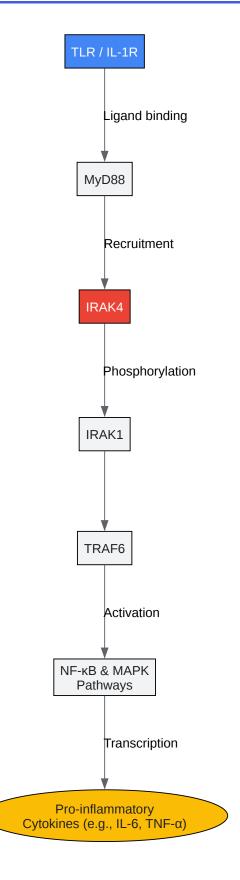


Compound	Animal Model	Dosing Regimen	Key Efficacy Readouts	Reference
PF-06650833	Collagen- Induced Arthritis (CIA) (rat)	3 mg/kg, twice daily for 7 days	 Protected against the development of arthritis. 	[2][8]
Pristane-induced and MRL/lpr lupus (mouse)	Not specified	- Reduced circulating autoantibody levels.	[2][9]	

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

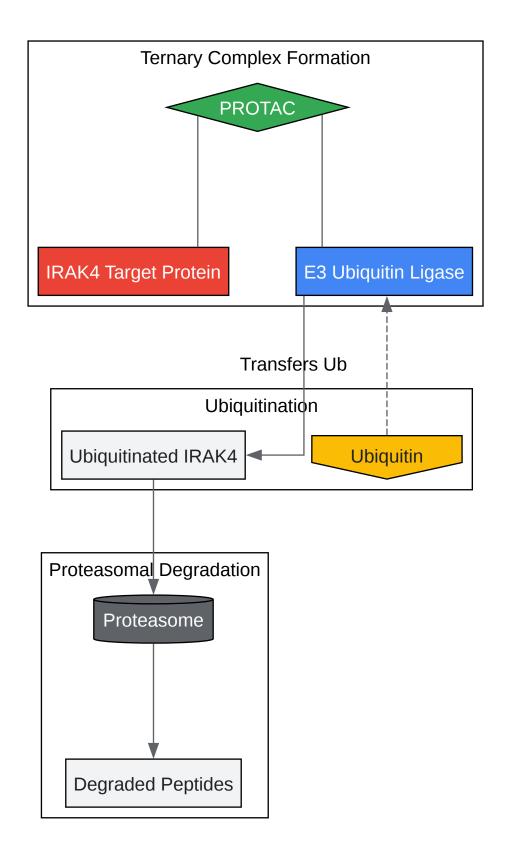




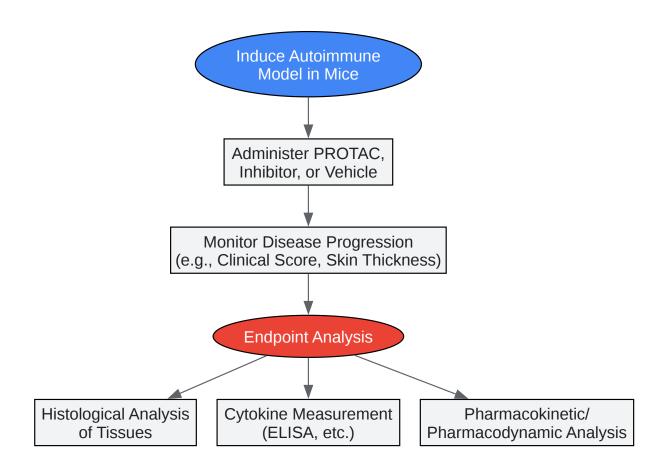
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Simplified IRAK4 Signaling Pathway.









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